molecular formula C13H17N3O3 B3100063 (R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid CAS No. 1359843-82-5

(R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Cat. No. B3100063
CAS RN: 1359843-82-5
M. Wt: 263.29 g/mol
InChI Key: GEJCLNODLCIGDU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid” is a compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . Pyrazine derivatives, including pyrazine carboxamides, have been found to exhibit various biological activities .


Synthesis Analysis

The synthesis of pyrazine-2-carboxamide derivatives typically involves the reaction of pyrazine-2-carboxylic acid with various amines . For example, the reaction of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones in boiling glacial acetic acid containing sodium acetate yields the corresponding N-(acetylphenyl)pyrazine-2-carboxamide .


Molecular Structure Analysis

The molecular structure of pyrazine-2-carboxamide derivatives, such as “®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid”, can be represented by the SMILES string NC(=O)c1cnccn1 . This represents a pyrazine ring with a carboxamide group attached.


Chemical Reactions Analysis

Pyrazine-2-carboxamides can undergo various chemical reactions. For instance, they can react with electrophilic (carbonyl group, bromine) and nucleophilic (malononitrile, hydrazine) reagents . The specific reactions that “®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid” can undergo would depend on the specific conditions and reagents present.

Scientific Research Applications

Antimicrobial Activity

This compound has been found to have antimicrobial properties . It is synthesized from pyrazine-2,3-dicarboxylic acid anhydride and aminoacetophenones . The antimicrobial activities of the newly synthesized compounds were studied and some of these were found to exhibit a pronounced effect .

Inhibition of Leuconostoc Mesenteroides Growth

The compound has been used in the study of growth inhibition of Leuconostoc mesenteroides . This is a type of bacteria that can cause spoilage in food and beverage products.

Tuberculosis Treatment

Pyrazinamide, a nicotinamide analogue that is thought to be a prodrug of pyrazinoic acid, has been used as a first-line drug to treat tuberculosis . The active moiety of pyrazinamide is pyrazinoic acid (POA), which is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .

Inhibition of Photosynthetic Electron Transport

Compounds possessing the –NHCO– group, such as this one, were found to inhibit photosynthetic electron transport . This could have potential applications in the study of photosynthesis and plant biology.

Synthesis of Pyrazinamide Analogues

The compound has been used in the synthesis of pyrazinamide analogues using the Yamaguchi reaction . The synthesis involved reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .

Study of Liver Toxicity Prevention

The compound is used to study liver toxicity prevention . This could have potential applications in the development of drugs and treatments for liver diseases.

Mechanisms of Resistance Study

The compound is used to study mechanisms of resistance . Understanding these mechanisms could help in the development of more effective treatments for various diseases.

Formation of Polymeric Copper Complexes

The compound is used to form polymeric copper complexes . These complexes could have potential applications in various fields, including materials science and catalysis.

Future Directions

The future directions for research on “®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their mechanisms of action. Given the biological activities exhibited by pyrazine derivatives, these compounds could potentially be developed into effective therapeutic agents .

properties

IUPAC Name

(2R)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12(10-8-14-6-7-15-10)16-11(13(18)19)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,16,17)(H,18,19)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJCLNODLCIGDU-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)O)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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